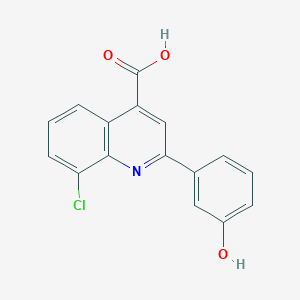

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the CAS Number: 669739-31-5. It has a molecular weight of 299.71 . The IUPAC name for this compound is 8-chloro-2-(3-hydroxyphenyl)-4-quinolinecarboxylic acid .

Synthesis Analysis

The synthesis of quinoline compounds, including 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C16H10ClNO3/c17-13-6-2-5-11-12 (16 (20)21)8-14 (18-15 (11)13)9-3-1-4-10 (19)7-9/h1-8,19H, (H,20,21) .Physical And Chemical Properties Analysis

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a solid at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Analytical Applications

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid and its derivatives, such as quinoxaline-2-carboxylic acid, have been studied for their utility as analytical reagents. The solubility products of metal salts formed with these compounds, along with optimal pH ranges for precipitation, highlight their potential in the gravimetric determination of metals like Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II). This showcases their importance in analytical chemistry for metal ion detection and quantification Dutt, Sanayal, & Nag, 1968.

Photophysical Properties for Fluorophore Design

The compound's framework has inspired the synthesis of azole-quinoline-based fluorophores, indicating its significant role in designing new materials for fluorescence spectroscopy. These derivatives exhibit dual emissions and a large Stokes shift, making them suitable for studying solvent polarity and for applications in biochemistry and medicine as sensitive and selective probes Padalkar & Sekar, 2014.

Chelating Ion Exchangers

Derivatives of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, specifically those substituted on the quinoline ring, have been integrated into styrene-divinylbenzene polymers to create chelating ion exchangers. These materials demonstrate a high selectivity for metal ions, particularly cadmium, from aqueous solutions, highlighting their potential in environmental remediation and selective metal recovery Moberg et al., 1990.

Synthetic Intermediates for Antitumoral Compounds

Quinoline-2-carboxylic acid derivatives, including those similar to 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, cap the N-terminal of natural cyclic peptides with antitumoral activity. Their synthesis provides a convenient route for producing potential antitumoral agents, showing the compound's value in medicinal chemistry Riego et al., 2005.

Propiedades

IUPAC Name |

8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-13-6-2-5-11-12(16(20)21)8-14(18-15(11)13)9-3-1-4-10(19)7-9/h1-8,19H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDRLEUXWCWYNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405473 |

Source

|

| Record name | 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

669739-31-5 |

Source

|

| Record name | 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)